3-(4-Ethoxy-phenyl)-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene
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Overview
Description
3-(4-Ethoxy-phenyl)-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene is a complex organic compound that belongs to the anthracene derivative family. Anthracene derivatives are known for their interesting photophysical, photochemical, and biological properties
Mechanism of Action
Target of Action
It is known that anthracene derivatives have been extensively studied for their interesting photophysical, photochemical, and biological properties . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .
Mode of Action
It is known that anthracene-based derivatives are synthesized by the suzuki/sonogashira cross-coupling reactions . The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Anthracene derivatives possess interesting photochemical and photophysical properties , suggesting that they may interact with light-sensitive biochemical pathways.
Result of Action
Anthracene derivatives display useful biological activities . For example, some anthraquinone derivatives exert antimicrobial and anti-inflammatory activity .
Action Environment
It is known that the properties of anthracene-based derivatives can be tailored for application under specific conditions . This suggests that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of anthracene derivatives, including 3-(4-Ethoxy-phenyl)-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene, often involves multi-step reactions. Common methods include:
Suzuki/Sonogashira Cross-Coupling Reactions: These reactions are used to introduce phenyl and ethynyl groups into the anthracene core.
Friedel–Crafts Cyclization: This method is employed to construct the anthracene framework through intramolecular cyclization.
Metal-Catalyzed Reactions: Reactions with alkynes catalyzed by metals like palladium or platinum are also used.
Industrial Production Methods
Industrial production of anthracene derivatives typically involves large-scale application of the above synthetic methods, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxy-phenyl)-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Electrophilic aromatic substitution is common, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), sulfonic acids (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinones, while substitution can introduce various functional groups onto the anthracene core .
Scientific Research Applications
3-(4-Ethoxy-phenyl)-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
9-Phenyl-10-(4-trifluoromethyl)phenyl)anthracene: Known for its high fluorescence quantum yield.
9,10-Diphenylanthracene: Used as a benchmark annihilator in triplet–triplet annihilation upconversion systems.
2,2’-Bianthracene: Employed as an organic semiconductor in OFET devices.
Uniqueness
3-(4-Ethoxy-phenyl)-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene stands out due to its unique combination of an ethoxy-phenyl group and a triaza-cyclopenta structure, which imparts distinct photophysical and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
14-(4-ethoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-2-24-13-5-3-12(4-6-13)19-15-11-21-16-10-18-17(25-7-8-26-18)9-14(16)20(15)23-22-19/h3-6,9-11H,2,7-8H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWBPYBKGJPJGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC3=C2C=NC4=CC5=C(C=C43)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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